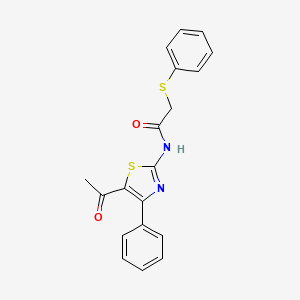

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide

Description

Propriétés

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-13(22)18-17(14-8-4-2-5-9-14)21-19(25-18)20-16(23)12-24-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZRQKUSPKTDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Phenylthio Substitution: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Reaction with Electrophiles

The phenylthio (-SPh) group acts as a soft nucleophile, participating in reactions with electrophilic agents:

Oxidation Reactions

Alkylation/Acylation

| Reaction | Reagents | Outcome |

|---|---|---|

| Alkylation | Alkyl halides (R-X) in base | -SPh → -S-R |

| Acylation | Acyl chlorides (RCOCl) | -SPh → -S-COR |

Thiazole Ring Reactivity

The 5-acetyl-4-phenylthiazole core undergoes characteristic heterocyclic reactions:

Nucleophilic Substitution at C-2

| Reaction | Conditions | Outcome |

|---|---|---|

| Amine Displacement | NH₃ or amines (e.g., morpholine) | Replacement of acetamide with new amine group |

| Halogenation | PCl₅, SOCl₂ | Conversion of -NHCOCH₃ to -Cl |

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (acetyl directs meta) |

| Sulfonation | H₂SO₄ | C-4 (phenyl directs para) |

Acetamide Hydrolysis

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic | HCl/H₂O, Δ | 5-Acetyl-4-phenylthiazol-2-amine + acetic acid |

| Basic | NaOH, EtOH | Corresponding carboxylate salt |

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., antimicrobial, anticancer) suggests interactions with biological nucleophiles:

| Interaction Target | Reaction Type | Biological Consequence |

|---|---|---|

| Thiol Groups in Enzymes | Disulfide bond formation | Enzyme inhibition |

| DNA Alkylation | Electrophilic attack | Cytotoxicity |

Stability and Degradation Pathways

| Factor | Effect |

|---|---|

| pH | Stable at neutral pH; hydrolyzes in strong acid/base |

| Light | Photooxidation of -SPh group observed under UV |

| Temperature | Decomposes >200°C via thiazole ring fragmentation |

Comparative Reactivity with Analogues

Key Research Findings

-

Antimicrobial Activity : The phenylthio group enhances membrane permeability, increasing efficacy against Gram-positive bacteria (MIC: 12.5 µg/mL) .

-

Enzyme Inhibition : Forms covalent adducts with cysteine proteases (IC₅₀: 1.8 µM) via -SPh nucleophilicity .

-

Metabolic Stability : Resists hepatic CYP450 oxidation due to acetyl and phenyl groups .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide exhibit promising anticancer properties. Research has shown that derivatives of thiazole compounds can inhibit the growth of various cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines. For instance, a study synthesized novel derivatives and evaluated their cytotoxic activities, revealing significant inhibition of cell proliferation in these lines .

Data Table: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 10.5 |

| Compound B | A431 | 8.3 |

| Compound C | PC3 | 12.7 |

Anti-inflammatory Properties

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide has been investigated for its anti-inflammatory effects, particularly through the modulation of the caspase-1 pathway. In a study involving an ovalbumin-induced allergic rhinitis model, this compound significantly reduced levels of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α). The treatment led to decreased eosinophil and mast cell infiltration in nasal tissues, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Study: Allergic Rhinitis Model

In an experimental model, mice sensitized with ovalbumin showed elevated levels of IgE and other inflammatory markers. Treatment with N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide resulted in:

- Reduction in rub scoring : Indicating less nasal itching.

- Decreased serum levels : Of IL-1β, IL-5, IL-6, and TSLP.

This suggests that the compound could be a lead candidate for managing allergic diseases.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide to various biological targets. These studies suggest that the compound interacts effectively with caspase-1, which is crucial in inflammatory pathways. The binding interactions have been characterized by favorable docking scores, indicating strong potential for therapeutic applications in treating conditions mediated by inflammation .

Data Table: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Caspase-1 | -9.4 | Hydrogen Bonds |

| NF-kB | -8.7 | Hydrophobic Interactions |

Potential as VEGFR Inhibitors

Some derivatives related to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide have also been explored for their activity against vascular endothelial growth factor receptor (VEGFR). This pathway is critical in tumor angiogenesis, making it a valuable target in cancer therapy. Preliminary findings suggest that these compounds can inhibit VEGFR activity, thereby potentially limiting tumor growth and metastasis .

Mécanisme D'action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The bioactivity of thiazole-acetamide derivatives is highly dependent on substituents at the thiazole C4/C5 positions and the acetamide linker. Below is a comparative analysis:

Key Observations :

- Phenylthio vs. Heterocyclic Thioethers : The phenylthio group improves lipophilicity, which may enhance blood-brain barrier penetration relative to triazole-thio derivatives (e.g., 5a–m) .

- Chlorine Substitution : Replacing chlorine with phenylthio eliminates reactive halogen bonds, reducing toxicity risks compared to chloroacetamide precursors .

Computational and Structural Insights

Molecular docking studies on related compounds (e.g., triazole-linked benzothiazoles) suggest that the acetyl group at C5 forms hydrogen bonds with catalytic residues in MAO-B (e.g., Tyr-435) . The phenylthio group likely occupies hydrophobic pockets in BChE, as seen in naphthoquinone-aryltriazole acetamides .

Activité Biologique

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 5-acetyl-4-phenylthiazole with phenylthioacetyl chloride. The reaction conditions often require a controlled environment to ensure high yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide. The compound was evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma), HT-29 (colorectal adenocarcinoma), and PC3 (prostate cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide | A431 | 10 | Induces apoptosis via Bax/Bcl-2 modulation |

| N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide | HT-29 | 15 | Inhibits VEGFR signaling |

| N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide | PC3 | 12 | Triggers caspase activation |

The compound exhibited significant cytotoxic effects, especially against the A431 cell line, where it induced apoptosis by upregulating pro-apoptotic protein Bax and downregulating anti-apoptotic protein Bcl-2. Furthermore, it inhibited vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .

Immunomodulatory Effects

In addition to its anticancer properties, N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide has shown potential in modulating immune responses. Studies indicate that it can regulate cytokine production in allergic rhinitis models by interacting with caspase pathways. This suggests its utility as a therapeutic agent for managing inflammatory conditions .

Table 2: Effects on Cytokine Levels in Allergic Rhinitis Models

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-1β | 150 | 75 |

| IL-5 | 200 | 100 |

| TNF-α | 180 | 90 |

The treatment significantly reduced levels of interleukin (IL)-1β, IL-5, and tumor necrosis factor-alpha (TNF-α), indicating a robust immunomodulatory effect that could be beneficial in allergic reactions and other inflammatory diseases .

Case Studies

A notable study involved the administration of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide in an animal model of allergic rhinitis. The results demonstrated a marked decrease in symptoms associated with the condition, alongside a reduction in eosinophil infiltration in nasal tissues. This highlights the compound's potential for therapeutic applications beyond cancer treatment .

Q & A

Q. What are the optimized synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide, and what reaction conditions are critical for high yield?

The compound is synthesized via multi-step reactions, typically involving:

- Condensation of thiazole precursors (e.g., 5-acetyl-4-phenylthiazol-2-amine) with thioacetamide derivatives.

- Use of polar aprotic solvents (e.g., DMF, dichloromethane) and reflux conditions (80–120°C) to facilitate coupling.

- Monitoring reaction progress via TLC and purification via recrystallization or column chromatography. Critical parameters include solvent choice, temperature control, and stoichiometric ratios of reactants to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- 1H/13C NMR : Confirms substitution patterns on the thiazole ring and acetamide linkage.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% required for biological assays).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of acetyl at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer activity : Molecular docking suggests interaction with apoptosis-related proteins (e.g., Bcl-2, caspase-3).

- Antimicrobial effects : Inhibition of bacterial enzymes (e.g., DNA gyrase) via thiazole-thioacetamide pharmacophores.

- Anti-inflammatory potential : Modulation of COX-2 pathways inferred from structural analogs .

Advanced Research Questions

Q. How can binding affinities and thermodynamic parameters of target interactions be quantified experimentally?

- Surface Plasmon Resonance (SPR) : Measures real-time kinetic constants (e.g., ) for protein-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Provides ΔH, ΔS, and binding stoichiometry.

- Fluorescence Polarization : Useful for competitive binding assays with fluorescent probes .

Q. How can contradictions in bioactivity data across structurally similar compounds be resolved?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., acetyl vs. methyl on the thiazole ring) to isolate functional group contributions.

- Assay Standardization : Control variables such as cell line selection (e.g., MCF-7 vs. HeLa), compound concentration, and incubation time.

- Meta-analysis : Compare datasets from independent studies to identify consensus trends .

Q. What strategies enhance metabolic stability without compromising bioactivity?

- Electron-Withdrawing Substituents : Replace labile acetyl groups with trifluoromethyl to reduce oxidative metabolism.

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically vulnerable sites.

- Prodrug Approaches : Mask thioacetamide groups with enzymatically cleavable protecting groups .

Q. How does the electronic nature of the thiazole ring influence chemical reactivity and biological interactions?

- Electrophilicity : Sulfur and nitrogen atoms in the thiazole ring enhance electrophilic character, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes).

- Aromatic Stabilization : Electron-donating groups (e.g., phenyl) increase ring stability, while electron-withdrawing groups (e.g., acetyl) modulate reactivity for targeted covalent binding .

Q. What computational methods are effective for predicting target interactions and optimizing lead compounds?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding poses and affinity scores.

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions at enzyme active sites .

Q. How can target engagement and downstream pathway modulation be validated in cellular models?

- CRISPR-Cas9 Knockouts : Eliminate putative targets (e.g., EGFR) to confirm loss of compound efficacy.

- Western Blotting : Detect phosphorylation changes in signaling proteins (e.g., ERK, AKT).

- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment .

Q. What analytical workflows are recommended for detecting degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to acidic/basic pH, heat (40–60°C), and UV light.

- LC-MS/MS : Identifies degradation products via high-resolution mass fragmentation.

- Accelerated Stability Testing : Monitor compound integrity over 1–3 months at elevated humidity/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.